Cas no 137893-48-2 (6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)-)

6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)- structure
137893-48-2 structure
Nome del prodotto:6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)-
Numero CAS:137893-48-2
MF:C46H48N2O8
MW:756.88193321228
CID:146411
PubChem ID:4185

6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)-
    • 5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methyl-naphthalen-2-yl]-4-hydroxy-5-methoxy-7-methyl-naphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoqu
    • 6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1
    • 6,8-Isoquinolinediol, 5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl(2,2'-binaphthalene)-4,4'-diyl)bis(1,2,3,4-tetrahydro-1,3-dimethyl-, (1R,1'R,3R,3'R,5R,5'S)-
    • Michellamine B
    • SCHEMBL6361270
    • Michellamine
    • (1R,3R,5S,1'''R,3'''R,5'''S)-Michellamine A
    • 6,8-Isoquinolinediol, 5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl(2,2'-binaphthalene)-4,4'-diyl)bis(1,2,3,4-tetrahydro-1,3-dimethyl-, stereoisomer
    • (1R,3R,5P,1'''R,3'''R,5'''P)-Michellamine A
    • 5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methyl
    • NSC 650898
    • 6,8-Isoquinolinediol, 5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl(2,2'-binaphthalene)-4,4'-diyl)bis(1,2,3,4-tetrahydro-1,3-dimethyl-, (1R,1'R,3R,3'R,5S,5'S)-
    • 5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methyl-2-naphthyl]-4-hydroxy-5-methoxy-7-methyl-1-naphthyl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
    • 137893-48-2
    • (-)-Michellamine A
    • 5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
    • NSC-661755
    • DTXSID50929898
    • 137793-81-8
    • Michellamine A
    • 5,5'-(1,1'-Dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis(1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol)
    • Michellamine B diacetic acid salt
    • ConMedNP.361
    • ConMedNP.362
    • ConMedNP.363
    • ConMedNP.364
    • (-)-Michellamine B
    • 6,8-Isoquinolinediol, 5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl(2,2'-binaphthalene)-4,4'-diyl)bis(1,2,3,4-tetrahydro-1,3-dimethyl)-, (1R,1'R,3R,3'R,5R,5'S)-
    • ConMedNP.365
    • Inchi: InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3
    • Chiave InChI: GMLBVLXDRNJFGR-UHFFFAOYSA-N
    • Sorrisi: COC1=CC(C)=CC2C(C3C(O)=CC(O)=C4C(NC(CC=34)C)C)=CC(C3C=C(C4C(O)=CC(O)=C5C(NC(CC=45)C)C)C4C=C(C=C(OC)C=4C=3O)C)=C(O)C1=2

Proprietà calcolate

  • Massa esatta: 756.34124
  • Massa monoisotopica: 756.34106649g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 56
  • Conta legami ruotabili: 5
  • Complessità: 1240
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 164Ų
  • Carica superficiale: 0
  • Conta Tautomer: 981
  • XLogP3: 8.3

Proprietà sperimentali

  • PSA: 163.9
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd